![molecular formula C6H10O3 B11831301 (3aS,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-ol](/img/structure/B11831301.png)
(3aS,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-ol
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Overview
Description
(3aS,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-ol is an organic compound with the molecular formula C6H10O3 It is a hexahydro derivative of furofuran, characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-ol can be achieved through several methods. One common approach involves the use of hexahydrofuran as a starting material. The process typically includes the following steps:
Oxidation: Hexahydrofuran is oxidized to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization to form the desired bicyclic structure.
Reduction: The final step involves the reduction of the intermediate to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, stereoselective methods are employed to ensure the production of diastereomerically pure this compound .
Chemical Reactions Analysis
Types of Reactions
(3aS,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan derivatives, while reduction can produce various alcohols and ethers.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Applications
This compound has been studied for its role as an intermediate in the synthesis of various pharmaceuticals. Notably, it is involved in the production of Darunavir, an antiretroviral medication used to treat HIV infection. The structural features of (3aS,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-ol contribute to its efficacy in enhancing the bioactivity of drug candidates by improving their pharmacokinetic profiles.
Case Study: Darunavir Synthesis
In a study published in the International Journal of Pharmaceutical Sciences and Research, the synthesis pathway of Darunavir was highlighted. The compound serves as a crucial building block that undergoes further chemical transformations to yield the final pharmaceutical product . The efficient synthesis of this compound is essential for maintaining cost-effectiveness and scalability in drug manufacturing.
Organic Synthesis
Synthetic Applications
this compound is utilized as a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions such as esterification and acylation.
Table: Synthetic Reactions Involving this compound
Analytical Methods
High Performance Liquid Chromatography (HPLC)
The compound has been analyzed using advanced chromatographic techniques such as High Performance Liquid Chromatography (HPLC). A recent study developed a gradient HPLC method specifically for determining related substances in formulations containing this compound. This analytical approach ensures the purity and quality control of pharmaceutical products containing this compound .
Mechanism of Action
The mechanism of action of (3aS,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol
- (3aR,4S,6aS)-4-methoxy-tetrahydro-furo[3,4-b]furan-2-one
Uniqueness
(3aS,6aR)-2,3,3
Biological Activity
The compound (3aS,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-ol , also known as a key subunit of the HIV protease inhibitor darunavir , has garnered attention for its biological activities. This article discusses its synthesis, biological significance, and potential therapeutic applications.
- Molecular Formula : C6H10O3
- Molecular Weight : 130.14 g/mol
- CAS Number : 109789-19-7
Synthesis
The synthesis of this compound has been achieved through various methods, often focusing on enantioselective processes to obtain the desired optical purity. Notably, a method utilizing sugar derivatives as starting materials has been reported, which involves several key synthetic steps:
- Substrate-Controlled Hydrogenation : Achieves high stereoselectivity.
- Lewis Acid-Catalyzed Reduction : Converts protected glycofuranosides into the desired alcohol.
- Baeyer-Villiger Oxidation : Facilitates the formation of the target compound from a tetrahydrofuranyl aldehyde derivative.
These methods have demonstrated efficiency and scalability for producing optically pure forms of the compound suitable for pharmaceutical applications .
Antiviral Properties
The primary biological activity associated with this compound is its role as a precursor in the synthesis of darunavir. Darunavir is a potent inhibitor of the HIV-1 protease enzyme and is used in the treatment of HIV/AIDS. The effectiveness of darunavir has been attributed to the structural features provided by this hexahydrofuro compound .
Darunavir functions by binding to the active site of the HIV protease enzyme, preventing it from cleaving viral polyproteins into functional proteins necessary for viral replication. This inhibition disrupts the life cycle of the virus and reduces viral load in patients .
Case Studies and Research Findings
Several studies have highlighted the significance of this compound:
- Enantioselective Synthesis : A study demonstrated an efficient one-step synthesis that achieved a diastereoselectivity ratio of 98:2 using glycolaldehyde and 2,3-dihydrofuran under catalytic conditions .
- Therapeutic Monitoring : Research has focused on developing high-performance liquid chromatography (HPLC) methods for monitoring related substances in formulations containing darunavir and its intermediates . This is crucial for ensuring quality control in pharmaceutical manufacturing.
Data Table: Biological Activity Summary
Activity | Description |
---|---|
Antiviral | Inhibits HIV-1 protease; used in darunavir synthesis |
Mechanism | Binds to HIV protease active site; prevents viral replication |
Therapeutic Use | Treatment for HIV/AIDS patients |
Q & A
Basic Research Questions
Q. What experimental methods are recommended for confirming the stereochemistry of (3aS,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-ol?
- Methodological Answer : Stereochemical confirmation requires a combination of nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. For NMR, analyze coupling constants (e.g., J-values) in 1H- and 13C-NMR spectra to identify axial/equatorial proton orientations in the fused furan rings. X-ray crystallography provides definitive proof of the (3aS,6aR) configuration by resolving spatial arrangements. Reference data from structurally similar compounds (e.g., InChI keys in ) can aid interpretation .
Q. How can researchers safely handle this compound given its GHS hazard classifications?
- Methodological Answer : Based on Safety Data Sheets (SDS), the compound is classified as H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Mitigation strategies include:
- Engineering controls : Use fume hoods to minimize aerosol exposure.
- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. For prolonged handling, use NIOSH-approved respirators ().
- Storage : Keep in sealed containers under dry conditions at 2–8°C to prevent degradation ().
Q. What spectroscopic techniques are suitable for characterizing the purity of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is standard for assessing purity. Complementary methods include:
- Mass spectrometry (MS) : Compare the observed molecular ion peak (m/z) with the theoretical molecular weight (130.14 g/mol, ).
- Infrared (IR) spectroscopy : Identify hydroxyl (O–H) and furan ring (C–O–C) stretches to confirm functional groups ( ).
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density functional theory (DFT) calculations can map the molecule’s electron density and identify reactive sites (e.g., hydroxyl groups). For example, the hydroxyl group at position 4 may act as a nucleophile. Compare results with experimental data from sulfonate ester derivatives ( ) to validate computational models. Software like Gaussian or ORCA can simulate transition states and reaction pathways .
Q. What strategies resolve contradictions in reported physicochemical properties (e.g., melting points or stability)?
- Methodological Answer : Discrepancies often arise from impurities or differing experimental conditions. To resolve:
- Reproduce experiments : Use standardized protocols (e.g., DSC for melting point determination).
- Cross-reference analogs : Compare with structurally related compounds (e.g., tetrahydrofuran derivatives in ) to identify trends.
- Validate via peer-reviewed studies : Prioritize data from authoritative sources like NIST () over commercial SDS with incomplete data ( ).
Q. How does the compound’s fused furan scaffold influence its biological activity in enzyme inhibition studies?
- Methodological Answer : The rigidity of the fused furan rings may enhance binding affinity to enzymes. Experimental approaches include:
- Kinetic assays : Measure Ki values to assess competitive inhibition.
- Molecular docking : Use software like AutoDock to simulate interactions with target enzymes (e.g., plant cytochrome P450 monooxygenases, as suggested in ).
- SAR studies : Modify substituents (e.g., hydroxyl groups) and compare activity with analogs ( ).
Q. What synthetic routes optimize yield for large-scale academic production of this compound?
- Methodological Answer : Multi-step synthesis routes involving catalytic asymmetric oxidation or enzymatic resolution can enhance enantiomeric purity. Key steps:
- Ring-closing metathesis : Construct the fused furan core using Grubbs catalysts.
- Chiral resolution : Use chiral auxiliaries or HPLC to isolate the (3aS,6aR) enantiomer.
- Yield optimization : Adjust reaction temperature and solvent polarity (e.g., methanol vs. THF) based on solubility data ( ).
Q. Data Contradiction and Validation
Q. How should researchers address the lack of ecotoxicity data for this compound in regulatory submissions?
- Methodological Answer : Follow OECD guidelines for tiered testing:
- Tier 1 : Perform Daphnia magna acute toxicity assays (48-hour EC50).
- Tier 2 : If toxic, conduct biodegradation studies using OECD 301 methods.
- Extrapolate from analogs : Use QSAR models based on furan derivatives ( ) to estimate persistence and bioaccumulation potential.
Q. Comparative Analysis
Q. How does the compound compare to structurally similar hexahydrofurofuran derivatives in terms of synthetic accessibility?
- Methodological Answer : A comparative table synthesizes key differences:
Properties
Molecular Formula |
C6H10O3 |
---|---|
Molecular Weight |
130.14 g/mol |
IUPAC Name |
(3aS,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-ol |
InChI |
InChI=1S/C6H10O3/c7-5-3-9-6-4(5)1-2-8-6/h4-7H,1-3H2/t4-,5?,6+/m0/s1 |
InChI Key |
RCDXYCHYMULCDZ-NOWQFEBASA-N |
Isomeric SMILES |
C1CO[C@H]2[C@@H]1C(CO2)O |
Canonical SMILES |
C1COC2C1C(CO2)O |
Origin of Product |
United States |
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